molecular formula C12H16O4 B1525963 Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate CAS No. 1249059-47-9

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate

Cat. No.: B1525963
CAS No.: 1249059-47-9
M. Wt: 224.25 g/mol
InChI Key: ORUYRGYWTBCGMB-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-5-4-6-10(13)7-9/h4-7,13,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUYRGYWTBCGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate, a beta-hydroxy ester, has garnered attention in scientific research due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes both a butanoate backbone and a phenolic substituent. Its chemical formula is C12H16O4C_{12}H_{16}O_4. The presence of the hydroxyl groups contributes to its biological activity, particularly in enzyme interactions and antioxidant properties.

Biological Activity

1. Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in hydrolytic reactions. For instance, studies have shown that Pseudomonas cepacia lipase effectively hydrolyzes this compound, making it a candidate for biocatalytic applications. The specificity of these interactions can lead to different reaction pathways depending on the enzyme used.

2. Antioxidant Properties

The phenolic component of this compound may enhance its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been noted in preliminary studies, suggesting potential therapeutic applications.

3. Asymmetric Synthesis Applications

Due to its chiral center, this compound serves as a substrate for asymmetric synthesis, enabling the production of enantiomerically pure forms with high yields. This property is particularly valuable in pharmaceutical applications where the enantiomeric purity of compounds is critical for efficacy and safety.

Synthesis Methods

Several synthesis methods have been developed for this compound:

  • Esterification Reactions : Typically involves the reaction of a carboxylic acid with an alcohol under acidic conditions.
  • Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates, enhancing yield and selectivity.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-hydroxy-3-methylbutanoateContains a methyl group instead of a phenolic ringLess complex; fewer biological applications
Ethyl 4-hydroxybenzoateAromatic ring with hydroxyl groupLacks the butanoate structure
Ethyl 2-(4-hydroxyphenyl)propanoateDifferent positioning of hydroxyl groupDifferent biological activity profile
Ethyl 3-cyclohexyl-3-hydroxybutanoateContains a cyclohexyl groupDistinct steric effects on reactivity

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • Study on Antioxidant Activity : A study published in MDPI reported that compounds with similar structures exhibit significant antioxidant activity by increasing liver glutathione levels . This suggests that this compound may have comparable effects.
  • Enzymatic Hydrolysis Research : A dissertation highlighted the enzymatic hydrolysis rates of this compound using Pseudomonas cepacia lipase, demonstrating its potential in biocatalysis for producing valuable chiral intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate
Reactant of Route 2
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Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate

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